molecular formula C8H9BrO B1590072 3-Bromo-4,5-dimethylphenol CAS No. 71942-14-8

3-Bromo-4,5-dimethylphenol

Cat. No.: B1590072
CAS No.: 71942-14-8
M. Wt: 201.06 g/mol
InChI Key: GJVYZGLNIKGKTE-UHFFFAOYSA-N
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Description

“3-Bromo-4,5-dimethylphenol” is a chemical compound with the molecular formula C8H9BrO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol ring with two methyl groups and one bromine atom . The IUPAC name for this compound is this compound .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 201.06 . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

3-Bromo-4,5-dimethylphenol is used in the synthesis and structural characterization of various organic compounds. For instance, its bromination followed by oxidation was key in synthesizing 5-bromo-2,3-dimethylphenol, a process confirmed through x-ray analysis of its tosyl derivative (Niestroj, Bruhn, & Maier, 1998). Additionally, the compound has been implicated in electrophilic substitution reactions with rearrangement, demonstrating its versatility in organic synthesis (Brittain, da la Mare, Isaacs, & Mcintyre, 1979).

Crystal Structure Analysis

Its use extends to crystal structure analysis, as seen in the study of S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate, where this compound played a role in its formation (Peters, Peters, Schnering, Bringmann, Schwarz, & Egner, 1994).

Fluorination Studies

The compound has also been used in fluorination studies. For instance, its reaction with xenon difluoride, catalyzed by boron trifluoride etherate, led to the formation of various fluorinated products, which were identified using NMR spectroscopy (Koudstaal & Olieman, 2010).

Halogen Shift Studies

The compound's oxidation, followed by in situ reduction, provided evidence for a 1,3-bromine shift during the oxidation process, illustrating its use in studying reaction mechanisms (Jacobs & Maat, 1986).

Polymerization and Catalysis

This compound has been used in the phase transfer catalyzed polymerization process, which is crucial in polymer science for the synthesis of specific polymers with well-defined molecular weights (Percec & Wang, 1991). Its role in the selectivity of alkylation of phenols under phase-transfer catalysis has also been explored, demonstrating its potential in organic synthesis (Reinholz, Becker, Hagenbruch, Schäfer, & Schmitt, 1990).

Spectroscopic and Computational Studies

The compound has been a subject in spectroscopic and computational studies, offering insights into its chemical properties and molecular interactions, as seen in studies involving the binding of phenoxide ions to micellar systems (Senz & Gsponer, 1994).

Mechanism of Action

Target of Action

3-Bromo-4,5-dimethylphenol is a chemical compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for various compounds.

Mode of Action

It is known to cause irritation when it comes into contact with the skin or eyes, and it may cause respiratory irritation when inhaled . This suggests that the compound interacts with its targets, causing changes that result in irritation.

Biochemical Pathways

This compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of this compound.

Result of Action

Given its irritant properties, it is likely that the compound causes cellular changes that result in irritation and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound to prevent respiratory irritation .

Safety and Hazards

“3-Bromo-4,5-dimethylphenol” may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5-dimethylphenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby impacting its catalytic efficiency.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory state of the cells . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression or enzyme activity, which may alter its overall impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects, such as reducing inflammation or oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as tissue damage or organ dysfunction. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution can affect its overall efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVYZGLNIKGKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504510
Record name 3-Bromo-4,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71942-14-8
Record name 3-Bromo-4,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general process was applied to a solution of 3-bromo-o-xylene (185 mg, 1.0 mmol) in 1.0 mL cyclohexane. The borylation step was carried out with HBPin (320 mg, 2.5 mmol) and dppe (8.0 mg, 0.02 mmol, 2 mol %) at 100° C. for 50 hours. After removal of the cyclohexane, the oxidation step was then performed as described above, after which the crude material was dissolved in CH2Cl2 and passed through a plug of silica gel. Evaporation of solvent gave 148 mg pure 10 (74%) as a white wax solid; mp 98-99° C. (lit. 101-102). 1H NMR (300 MHz, CDCl3): δ 6.91 (d, J=2.5 Hz, 1 H), 6.59 (d, J=2.7 Hz, 1 H), 2.25 (s, 6 H); 13C NMR (75 MHz, CDCl3): δ 153.2, 139.3, 128.3, 125.2, 116.9, 116.2, 21.4, 18.3; IR (neat): 3252, 2919, 1606, 1576, 1477, 1451, 1279, 1119, 839 cm−1; LRMS: m/e 200 (M+), 185, 121, 91; HRMS (EI): m/z 199.9839 [(M+); calcd for C8H9BrO: 199.9837]. For a previous preparation see Jacquesy et al., Chem. Soc., Chem. Commun. 110-111 (1980) (bromination of 3,4-dimethylphenol in superacid SbF5-HF, 83% yield) or Fischer and Henderson, Can. J. Chem. 61: 1045-1052 (1983).
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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